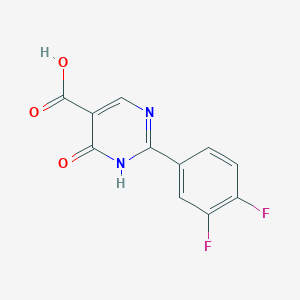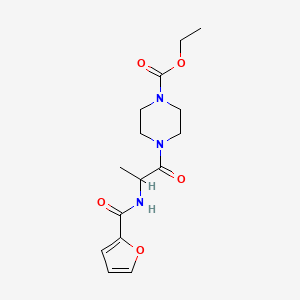![molecular formula C16H22N2O2 B5434165 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-methoxyphenyl)urea](/img/structure/B5434165.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-methoxyphenyl)urea, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic benefits. It was first synthesized in the 1990s and has since been found to have numerous applications in scientific research.
Wirkmechanismus
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-methoxyphenyl)urea is a potent inhibitor of the endocannabinoid transporter protein (CBT). It inhibits the reuptake of the endocannabinoid anandamide, which leads to an increase in the concentration of anandamide in the brain. Anandamide is known to have analgesic and anti-inflammatory effects, which may explain the therapeutic benefits of this compound.
Biochemical and Physiological Effects
This compound has been shown to have numerous biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, it has been found to have anti-depressant and anxiolytic effects in animal models of depression and anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-methoxyphenyl)urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and has a long shelf life. However, there are some limitations to the use of this compound in lab experiments. It is highly lipophilic and can be difficult to dissolve in aqueous solutions. Additionally, it has been shown to have some toxicity in animal models at high doses.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-methoxyphenyl)urea. One area of research is the development of more potent and selective inhibitors of the endocannabinoid transporter protein. Another area of research is the investigation of the potential therapeutic benefits of this compound in human clinical trials. Additionally, the mechanism of action of this compound and its effects on other neurotransmitter systems should be further investigated. Finally, the potential use of this compound in combination with other drugs for the treatment of various diseases should be explored.
Synthesemethoden
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-methoxyphenyl)urea is synthesized by reacting N-(3-methoxyphenyl)urea with 1-cyclohexene-1-ethanamine in the presence of a catalytic amount of palladium on carbon. The reaction takes place under mild conditions and yields a high percentage of the desired product. The purity of the product can be further improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-methoxyphenyl)urea has been extensively studied for its potential therapeutic benefits. It has been found to have analgesic, anti-inflammatory, and neuroprotective effects. It has also been shown to have potential applications in the treatment of epilepsy, depression, and anxiety disorders.
Eigenschaften
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-20-15-9-5-8-14(12-15)18-16(19)17-11-10-13-6-3-2-4-7-13/h5-6,8-9,12H,2-4,7,10-11H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGBTVDCZXMMDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5434088.png)
![4-[4-(dimethylamino)benzylidene]-5-(4-morpholinyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5434094.png)

![3-(allylthio)-6-(4-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5434111.png)

![5-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B5434134.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2-trimethylpropanamide](/img/structure/B5434148.png)

![(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl){2-[methyl(2-phenylethyl)amino]ethyl}amine](/img/structure/B5434153.png)
![2-nitro-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5434158.png)
![ethyl {5-[4-(4-morpholinyl)-3-nitrobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5434168.png)
![allyl 2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5434175.png)